Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1256360-08-3
VCID: VC0059204
InChI: InChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C
Molecular Formula: C15H24BNO4
Molecular Weight: 293.17

Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate

CAS No.: 1256360-08-3

Cat. No.: VC0059204

Molecular Formula: C15H24BNO4

Molecular Weight: 293.17

* For research use only. Not for human or veterinary use.

Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate - 1256360-08-3

Specification

CAS No. 1256360-08-3
Molecular Formula C15H24BNO4
Molecular Weight 293.17
IUPAC Name 2-methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Standard InChI InChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3
Standard InChI Key HTEFZJVMSRRGOG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C

Introduction

Chemical Identity and Structure

Basic Identification Parameters

ParameterValue
CAS Number1256360-08-3
Molecular FormulaC15H24BNO4
Molecular Weight293.17 g/mol
IUPAC Name2-methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Standard InChIInChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3
Standard InChIKeyHTEFZJVMSRRGOG-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C

Synthesis and Preparation

Synthetic Approaches

The synthesis of Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic acid pinacol ester. This process is crucial for creating complex molecules with specific functional groups, which are essential in pharmaceuticals and materials science. The borylation of the pyrrole ring at the 3-position represents a significant synthetic challenge that has been addressed through various methodologies.

One documented synthetic approach involves palladium-catalyzed borylation reactions. This method utilizes transition metal catalysis to facilitate the installation of the boronic acid pinacol ester group at the desired position of the pyrrole ring. The reaction typically employs bis(pinacolato)diboron as the boron source, with a palladium catalyst mediating the transformation.

Reaction Conditions and Catalysis

The specific reaction conditions for synthesizing this compound involve several key components. Based on available data, one effective method utilizes:

  • Potassium acetate as a base

  • 1,1'-bis-(diphenylphosphino)ferrocene as a ligand

  • Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 as a catalyst

  • 1,4-dioxane as the reaction solvent

These conditions have been reported to yield approximately 90% of the desired product . The palladium catalyst plays a crucial role in activating the C-H bond at the 3-position of the pyrrole ring, facilitating the subsequent borylation reaction. The phosphine ligand modulates the reactivity of the palladium center, promoting selectivity for the desired transformation.

Purification and Characterization

After synthesis, the compound typically requires purification to achieve the high purity necessary for research applications. Standard purification techniques such as column chromatography, recrystallization, or preparative HPLC may be employed. Commercial sources typically offer this compound with a purity of 95% or higher , which is suitable for most research applications.

Characterization of the purified compound can be performed using various analytical techniques, including NMR spectroscopy, LC-MS, and HPLC . These methods confirm the identity and purity of the synthesized material, ensuring its suitability for subsequent applications.

Applications in Organic Synthesis

Cross-Coupling Reactions

Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate serves as a valuable building block in various cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is one of the most widely used methods for carbon-carbon bond formation in organic synthesis, finding applications in the preparation of complex molecules for pharmaceutical, agrochemical, and materials science applications.

The boronic acid pinacol ester moiety in this compound acts as a nucleophilic coupling partner that can react with various electrophiles, such as aryl or vinyl halides, in the presence of a palladium catalyst and base. This reaction allows for the construction of complex molecular frameworks containing pyrrole units, which are prevalent in many naturally occurring compounds and pharmaceuticals.

Heterocyclic Building Block

This compound is classified as a Heterocyclic Building Block, highlighting its importance in constructing more complex molecular architectures . The pyrrole ring is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and natural products. The ability to selectively functionalize the pyrrole ring at the 3-position through cross-coupling reactions enables the synthesis of diverse pyrrole derivatives with potential biological activities.

The isobutyl carboxylate group serves as a protecting group for the pyrrole nitrogen, preventing undesired side reactions during cross-coupling processes. This protection strategy enhances the utility of the compound in multi-step synthetic sequences, allowing for selective transformations at the boronic ester position.

Comparison with Related Compounds

It is instructive to compare Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate with structurally related compounds to understand its unique properties and applications. One such related compound is tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 212127-83-8), which differs in both the protecting group on the nitrogen (tert-butyl vs. isobutyl) and the saturation of the pyrrole ring (2,5-dihydropyrrole vs. pyrrole) .

The structural differences between these compounds result in distinct reactivity patterns and applications. The fully unsaturated pyrrole ring in Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate exhibits different electronic properties compared to the partially saturated 2,5-dihydropyrrole ring in the related compound. These differences can influence the outcome of cross-coupling reactions and other transformations.

SupplierCatalog NumberPackage SizePurityPrice (USD)Status
MolDBM1467461g95+%964.00Lead time: 1-3 weeks
Vulcan ChemVC0059204Not specifiedNot specifiedNot specifiedAvailable
Cymit Quimica10-F6944961g95+%Not specifiedDiscontinued

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